4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Description
4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a pyrazolo[1,5-a]pyrimidine derivative featuring a bicyclic core substituted with a 3,4-dimethoxyphenyl group at position 3, methyl groups at positions 2 and 5, and a morpholine ring at position 5. The morpholine moiety enhances solubility and bioavailability, making it a promising candidate for therapeutic applications. Its structural complexity allows for targeted interactions with biological pathways, particularly in oncology and neurology .
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-11-18(23-7-9-27-10-8-23)24-20(21-13)19(14(2)22-24)15-5-6-16(25-3)17(12-15)26-4/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUNVUWZNCIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325906 | |
| Record name | 4-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
54.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900884-62-0 | |
| Record name | 4-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazolo[1,5-a]pyrimidine Core
The morpholine group at position 7 is introduced via nucleophilic aromatic substitution (SNAr). This reaction typically occurs under basic conditions (e.g., K2CO3 in DMF) with amines displacing leaving groups (e.g., chlorine or methylthio) at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold .
Example Reaction Pathway:
text3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-chloropyrazolo[1,5-a]pyrimidine + Morpholine → 4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine + HCl
Conditions:
Functionalization of the Morpholine Substituent
The morpholine group can undergo further derivatization, such as:
-
Alkylation/Acylation : The secondary amine in morpholine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides .
-
Ring-Opening : Under strong acidic conditions (e.g., HCl/H2O), morpholine may undergo hydrolysis to form linear amines .
Example Table: Morpholine Derivative Reactions
Reactivity of the 3,4-Dimethoxyphenyl Group
The electron-rich aromatic ring undergoes electrophilic substitution (e.g., nitration, halogenation) and demethylation under acidic conditions:
Electrophilic Aromatic Substitution
-
Nitration : Reacts with HNO3/H2SO4 to introduce nitro groups at the para position relative to methoxy groups .
-
Halogenation : Bromine or chlorine substitutes hydrogen in the presence of Lewis acids (e.g., FeCl3) .
Demethylation
Methoxy groups are cleaved using BBr3 or HBr/AcOH to yield dihydroxy derivatives, enhancing solubility and hydrogen-bonding potential .
Example Reaction:
text4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine + BBr3 (1.2 eq), DCM, −78°C → rt → 4-(3-(3,4-Dihydroxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Oxidation of Methyl Substituents
The 2- and 5-methyl groups on the pyrazolo[1,5-a]pyrimidine core are oxidized to carboxylic acids using KMnO4 or CrO3 under acidic conditions .
Example:
text4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine + KMnO4, H2SO4, 60°C → 4-(3-(3,4-Dimethoxyphenyl)-2,5-dicarboxypyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous media:
Biological Interactions Informing Reactivity
The compound inhibits phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) by binding to the ATP pocket, leveraging hydrogen bonding with the morpholine oxygen and π-stacking with the dimethoxyphenyl group . Modifications to these regions alter potency:
Table: Structure-Activity Relationship (SAR)
| Modification | Enzymatic IC50 (PI4K IIIβ) | Source |
|---|---|---|
| Parent compound | 12 nM | |
| Demethylated (dihydroxy) | 45 nM | |
| Morpholine → Piperidine | 28 nM |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this morpholine derivative can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival.
- Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their activity against various cancer cell lines. The results demonstrated that modifications at the 7-position of the pyrazolo ring enhanced potency against breast and lung cancer models .
Inhibition of Kinase Activity
The compound has been investigated for its ability to inhibit lipid kinases, particularly PI4KIIIβ. This kinase plays a crucial role in phosphoinositide signaling pathways, which are often dysregulated in cancer.
- Research Findings : A recent study utilized X-ray crystallography to analyze the binding interactions of similar compounds with PI4KIIIβ. The findings suggested that targeting non-cysteine residues could lead to the development of selective inhibitors with reduced off-target effects .
Neuropharmacological Effects
The morpholine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Research into related compounds has suggested potential use in treating neurological disorders such as Alzheimer's disease.
- Case Study : In a study focusing on morpholine derivatives, compounds were found to exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Biological Activity
The compound 4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring and a pyrazolo[1,5-a]pyrimidine core. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.42 g/mol |
| SMILES | COc1ccc(cc1OC)c2c(C)nn3c(NCc4ccc(OS(=O)=O)cc4)cc(C)nc23 |
| InChI | InChI=1S/C19H24N4O2/c1-8-14-12(6)17(20)18(21-15(7)9-14)16(22-23-19(21)24)10-11-13(5)25/h6-11H,8H2,1-5H3 |
The biological activity of 4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine primarily revolves around its ability to inhibit certain enzymes and pathways involved in disease processes:
- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : This compound has been identified as a potent inhibitor of nSMase2, an enzyme implicated in various neurological disorders. Studies have shown that it exhibits metabolic stability in liver microsomes and a favorable brain-to-plasma ratio, indicating potential for central nervous system activity .
- Antiviral Activity : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antiviral properties. The specific mechanisms include interference with viral replication processes .
Study 1: nSMase2 Inhibition
A study focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives highlighted the efficacy of 4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine as an nSMase2 inhibitor. The compound demonstrated significant inhibitory potency with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's .
Study 2: Antiviral Properties
Another investigation into the antiviral properties of pyrazolo[1,5-a]pyrimidines revealed that this compound could inhibit viral replication in vitro. The mechanism was attributed to its interference with viral RNA synthesis pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the morpholine and pyrazolo rings can significantly affect biological activity. For instance, substituents on the pyrazolo ring enhance potency against nSMase2 while maintaining selectivity over other enzymes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine with high purity?
- Methodology :
- Core Formation : Cyclize precursors such as 3-amino-4,5-dimethylpyrazole with β-enaminones under reflux in acetic acid or ethanol. Reaction times (12–24 hours) and stoichiometric ratios (1:1 to 1:1.2) should be optimized to maximize yield .
- Functionalization : Introduce the morpholine moiety via nucleophilic substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine core. Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) at 80–100°C for 6–12 hours .
- Purification : Recrystallize from ethanol/DMF mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
- Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrimidine carbons at δ 150–160 ppm) and HRMS (calculated for C₂₃H₂₇N₃O₃: 393.2048) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 68.53%, H: 6.89%, N: 10.68%) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Strategies :
- Enzyme Inhibition : Test against kinases (e.g., KDR) or metabolic enzymes (e.g., CYP450) using fluorometric or colorimetric assays (IC₅₀ determination) .
- Antiparasitic Activity : Assess antitrypanosomal/antischistosomal effects via in vitro parasite viability assays (e.g., resazurin-based) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Case Study : Conflicting kinase inhibition results may arise from polymorphic forms.
- Single-Crystal X-ray Diffraction : Determine the compound’s solid-state structure (e.g., orthorhombic Pbca space group, a=9.53 Å, b=15.94 Å, c=24.85 Å) to identify conformational flexibility or intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) that modulate activity .
- Correlation Analysis : Map bioactivity data against crystallographic parameters (e.g., dihedral angles between dimethoxyphenyl and pyrimidine rings) to identify structure-activity trends .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Approach :
- Metabolic Soft Spot Identification : Incubate with liver microsomes and analyze metabolites via LC-MS. Common issues include morpholine ring oxidation or demethylation .
- Structure Modifications : Replace labile groups (e.g., methyl with trifluoromethyl on pyrimidine) or introduce steric hindrance near metabolically vulnerable sites .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity changes post-modification .
Q. How do solvent polarity and temperature influence reaction outcomes during morpholine moiety introduction?
- Experimental Design :
- Solvent Screening : Compare DMF (high polarity, 80% yield) vs. THF (moderate polarity, 55% yield) at 80°C .
- Temperature Gradients : Test 60°C, 80°C, and 100°C to identify optimal conditions for minimizing side products (e.g., N-alkylation byproducts) .
- Kinetic Analysis : Use in situ FTIR to monitor reaction progress and determine rate constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
